molecular formula C16H17ClN2O2S B2784957 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 2097862-20-7

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide

Katalognummer: B2784957
CAS-Nummer: 2097862-20-7
Molekulargewicht: 336.83
InChI-Schlüssel: YXGHZAAZSMJWDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring and a pyridine moiety substituted with a cyclopropyl group. Its molecular formula is C₁₆H₁₆ClN₂O₂S, with a molecular weight of 350.83 g/mol.

Eigenschaften

IUPAC Name

3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-11-14(17)3-2-4-16(11)22(20,21)19-10-12-5-8-15(18-9-12)13-6-7-13/h2-5,8-9,13,19H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGHZAAZSMJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide, also known by its CAS number 2097862-20-7, is a sulfonamide derivative with potential biological activity that has garnered interest in pharmaceutical research. This compound features a complex structure that may influence its interaction with biological systems, particularly in the context of medicinal chemistry.

The molecular formula of this compound is C16H17ClN2O2SC_{16}H_{17}ClN_{2}O_{2}S, with a molecular weight of approximately 336.8 g/mol. Its structural characteristics include a chlorinated aromatic ring and a pyridine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H17ClN2O2S
Molecular Weight336.8 g/mol
CAS Number2097862-20-7

Biological Activity Overview

Research into the biological activity of sulfonamide derivatives suggests various pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activity of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide remains under investigation, but similar compounds have shown promising results in several studies.

Anticancer Potential

The compound's unique structure may also provide anticancer properties. Research on related sulfonamides indicates that they can interfere with cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that certain sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. While specific data for this compound were not available, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antibacterial activity.
  • Cytotoxicity Assessment : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that structurally similar compounds led to reduced cell viability at concentrations ranging from 10 to 50 µM. Further research is needed to assess the specific cytotoxic effects of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide.
  • Toxicological Profile : A toxicity assessment highlighted that some sulfonamide compounds exhibit low acute toxicity levels in animal models (LD50 > 2000 mg/kg). However, long-term exposure studies are necessary to determine chronic effects and safety profiles for this specific compound.

Wissenschaftliche Forschungsanwendungen

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities. These include:

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various sulfonamide derivatives revealed that compounds with similar structural motifs displayed potent antibacterial activity. Although direct data for this specific compound is not available, it is reasonable to infer potential antimicrobial effects based on the performance of related compounds.

Cytotoxicity Assessment

In vitro studies involving cancer cell lines such as MCF-7 (breast cancer) have shown that structurally related sulfonamides can significantly reduce cell viability. The cytotoxic effects observed in these studies warrant further investigation into the specific impacts of 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide on various cancer types.

Toxicological Profile

Toxicity assessments of sulfonamide compounds indicate generally low acute toxicity levels in animal models (LD50 > 2000 mg/kg). However, comprehensive long-term exposure studies are necessary to understand the chronic effects and safety profiles associated with this compound specifically.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Application/Notes Reference
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide C₁₆H₁₆ClN₂O₂S 3-chloro, 2-methyl (benzene); cyclopropyl (pyridine) Hypothetical agrochemical (sulfonamide)
Flamprop-methyl C₁₇H₁₅ClFNO₃ Benzoyl, 3-chloro-4-fluorophenyl Herbicide (wheat/barley)
3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine C₁₃H₄Cl₂F₆N₄O₄ Dinitro, trifluoromethyl Fungicide (broad-spectrum)
N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide C₂₃H₂₃ClF₃N₃O₃S Trifluoromethyl, dimethylureido Pharmaceutical candidate (kinase inhibitor?)

Key Observations:

Sulfonamide vs. Amine Linkages: The target compound’s sulfonamide group (-SO₂-NH-) contrasts with the amine (-NH-) linkage in 3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine .

Substituent Effects :

  • Cyclopropyl Group : The cyclopropyl substituent on the pyridine ring in the target compound may confer conformational rigidity, improving target binding selectivity compared to flexible alkyl chains in flamprop-methyl .
  • Trifluoromethyl vs. Chloro : The trifluoromethyl (-CF₃) group in N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-...-benzenesulfonamide enhances lipophilicity and electron-withdrawing effects, whereas the chloro group in the target compound offers moderate electronegativity with lower steric demand .

Bioactivity : The dinitro and trifluoromethyl groups in the fungicide C₁₃H₄Cl₂F₆N₄O₄ contribute to broad-spectrum activity against fungal pathogens, while the target compound’s simpler substituents (chloro, methyl) suggest narrower but more specific bioactivity .

Research Findings and Implications

Hydrogen-Bonding and Crystallography

The sulfonamide group in the target compound likely participates in N-H···O hydrogen bonds , a pattern observed in other sulfonamide crystals . Such interactions influence crystal packing and solubility, critical for formulation stability. However, the cyclopropyl group’s steric bulk may reduce intermolecular interactions compared to planar aromatic substituents in flamprop-methyl .

Q & A

Q. What are the optimal synthetic routes for this sulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the cyclopropylpyridine moiety to the sulfonamide core. Key steps include:
  • Step 1 : Chlorosulfonation of 2-methylbenzene followed by nucleophilic substitution with (6-cyclopropylpyridin-3-yl)methylamine .
  • Step 2 : Purification via column chromatography (eluent: ethyl acetate/hexane, 3:7) and characterization using TLC for reaction monitoring .
  • Intermediate Characterization :
  • NMR : 1H^1H NMR (DMSO-d6d_6) for confirming amine coupling (δ 8.2–8.5 ppm for pyridine protons, δ 4.3 ppm for –CH2_2– bridge) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.8) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution of cyclopropyl and sulfonamide geometry .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the pyridine-cyclopropyl junction .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., C(4) motifs for sulfonamide N–H⋯O interactions) using crystallographic data .

Advanced Research Questions

Q. How can molecular docking predict binding affinity to enzymes like carbonic anhydrase IX (CA IX)?

  • Methodological Answer :
  • Docking Workflow :

Prepare the ligand (sulfonamide) by optimizing geometry at the B3LYP/6-31G* level.

Use AutoDock Vina with CA IX (PDB: 3IAI) to simulate binding. Key interactions:

  • Sulfonamide –SO2_2NH– group coordinates Zn2+^{2+} in the active site.
  • Pyridine-cyclopropyl moiety occupies hydrophobic pockets .
  • Validation : Compare computed binding energies (ΔG ≈ −9.2 kcal/mol) with experimental IC50_{50} values (10.93–25.06 nM) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay-Specific Variables :
VariableImpactMitigation Strategy
pH (7.4 vs. 6.5)Alters sulfonamide ionizationStandardize buffer conditions
Solvent (DMSO% >1%)Affects membrane permeabilityLimit to ≤0.5% v/v
  • Statistical Analysis : Use ANOVA to compare IC50_{50} values across replicates. Outliers may indicate aggregation or solubility issues .

Q. How do reaction conditions influence sulfonamide derivatization for SAR studies?

  • Methodological Answer :
  • Electrophilic Substitution :
  • Chlorination : Use SO2_2Cl2_2 in CH2_2Cl2_2 at 0°C to minimize pyridine ring decomposition .
  • Methylation : Trimethyloxonium tetrafluoroborate in anhydrous THF enhances regioselectivity at the benzene ring .
  • Yield Optimization :
ReactionTemperatureSolventYield (%)
Chlorination0°CCH2_2Cl2_278
Methylation−20°CTHF65

Data Contradiction Analysis

Case Study : Discrepancies in antimicrobial activity (MIC: 2 µg/mL vs. 32 µg/mL).

  • Root Cause :
    • Bacterial Strain Variation : Efflux pump expression in E. coli vs. S. aureus .
    • Solution : Include efflux pump inhibitors (e.g., PAβN) in assays to normalize results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.